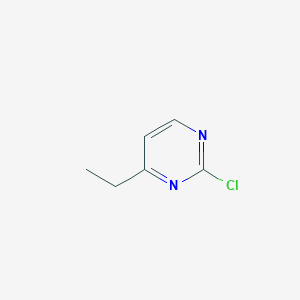
2-氯-4-乙基嘧啶
描述
2-Chloro-4-ethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and an ethyl group at the fourth position of the pyrimidine ring
科学研究应用
2-Chloro-4-ethylpyrimidine has diverse applications in scientific research:
Organic Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Pharmacology: Derivatives of this compound exhibit anti-inflammatory and anticancer activities.
Material Science: It is used in the development of supramolecular networks and molecular recognition systems.
Agrochemicals: The compound is a precursor for the synthesis of fungicides and pesticides.
作用机制
Target of Action
2-Chloro-4-ethylpyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including anti-inflammatory activities Pyrimidines in general are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is likely that it interacts with its targets to inhibit their activities, thereby exerting its anti-inflammatory effects
Biochemical Pathways
For instance, it may inhibit the production of inflammatory mediators, thereby disrupting the signaling pathways that lead to inflammation .
Result of Action
The result of 2-Chloro-4-ethylpyrimidine’s action would be a reduction in inflammation, given its anti-inflammatory properties . This could manifest at the molecular and cellular levels as a decrease in the production of inflammatory mediators and a reduction in the inflammatory response.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethylpyrimidine typically involves the nucleophilic substitution of a halogenated pyrimidine. One common method is the reaction of 2,4-dichloropyrimidine with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures (around -78°C) to ensure regioselectivity and high yield .
Industrial Production Methods: Industrial production of 2-Chloro-4-ethylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process. These methods reduce reaction times and improve yields compared to conventional batch processes .
化学反应分析
Types of Reactions: 2-Chloro-4-ethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, aniline, and thiourea are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Organolithium reagents or Grignard reagents are employed in the presence of catalysts like palladium or nickel.
Major Products:
- Substitution reactions yield derivatives such as 2-amino-4-ethylpyrimidine, 2-thio-4-ethylpyrimidine, and 2-alkoxy-4-ethylpyrimidine.
- Oxidation reactions can produce pyrimidine N-oxides.
- Coupling reactions result in various substituted pyrimidines with extended carbon chains or aromatic groups .
相似化合物的比较
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but with an additional methyl group at the sixth position.
2-Chloro-4-phenylpyrimidine: Contains a phenyl group instead of an ethyl group at the fourth position.
2-Chloro-4-methylpyrimidine: Features a methyl group at the fourth position instead of an ethyl group.
Uniqueness: 2-Chloro-4-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The ethyl group at the fourth position enhances its lipophilicity compared to similar compounds with smaller or bulkier substituents, potentially affecting its interaction with biological targets and its solubility in organic solvents .
属性
IUPAC Name |
2-chloro-4-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIVQBQKAWDOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578235 | |
| Record name | 2-Chloro-4-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188707-99-5 | |
| Record name | 2-Chloro-4-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-ethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
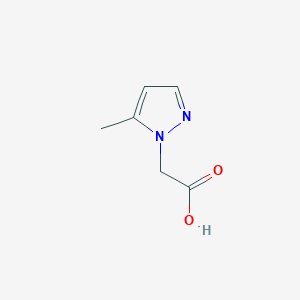
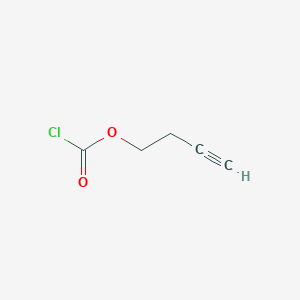



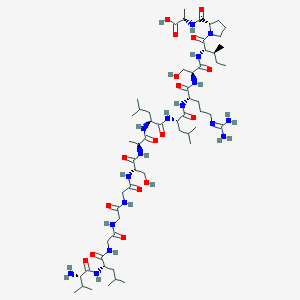

![2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B65084.png)
![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)
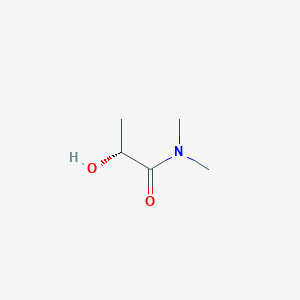
![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)


